N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
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Overview
Description
N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: is a compound belonging to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites . The compound’s structure features a pyridine ring substituted with two diethylphenyl groups at the nitrogen atoms, making it a valuable scaffold in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2,6-diethylphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogen-substituted derivatives of the compound.
Scientific Research Applications
Chemistry: N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is used as a ligand in coordination chemistry to stabilize metal complexes. It plays a crucial role in catalytic organic transformations and the synthesis of coordination compounds .
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for developing metalloenzyme models and studying enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the development of sensors and recognition systems. Its ability to interact with various analytes makes it valuable in designing selective and sensitive detection systems .
Mechanism of Action
The mechanism by which N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects is primarily through its interaction with metal ions. The compound acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and facilitates various catalytic and biochemical processes. The molecular targets include metalloenzymes and metal-dependent pathways, where the compound can mimic the natural ligands and modulate the enzyme’s activity .
Comparison with Similar Compounds
- N2,N6-BIS(2,6-DIISOPROPYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
- N2,N6-BIS(2,6-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
- N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Comparison: this compound is unique due to the presence of diethyl groups on the phenyl rings, which can influence its steric and electronic properties. This structural variation can affect the compound’s binding affinity and selectivity towards metal ions compared to its analogs with different substituents. The diethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile ligand in coordination chemistry .
Properties
IUPAC Name |
2-N,6-N-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-5-18-12-9-13-19(6-2)24(18)29-26(31)22-16-11-17-23(28-22)27(32)30-25-20(7-3)14-10-15-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYDPRUUOXHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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